1,5:2,3-二脱水-4,6-O-苄叉-D-阿洛醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

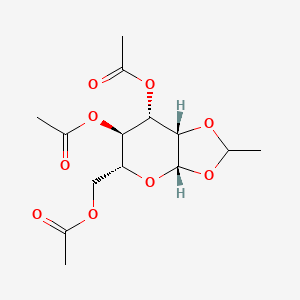

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol (DBA) is a carbohydrate-based compound with a wide range of applications in scientific research. It is a cyclic sugar derivative that has been used in a variety of studies, including those related to biochemistry, physiology, and pharmacology. DBA has been found to possess a number of properties that make it a useful tool in laboratory studies, such as its ability to form stable complexes with metal ions and its low toxicity.

科学研究应用

抗肿瘤药物研究

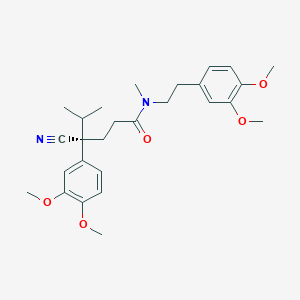

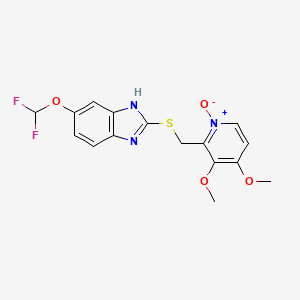

该化合物已被确定在抗肿瘤药物开发中具有潜在应用。 它特别针对影响皮肤、乳腺和肺部的癌症 {svg_1}。1,5:2,3-二脱水-4,6-O-苄叉-D-阿洛醇独特的结构可能与癌细胞中的特定通路或受体相互作用,使其成为药理学研究的宝贵对象。

保护的D-阿洛醇核苷的合成

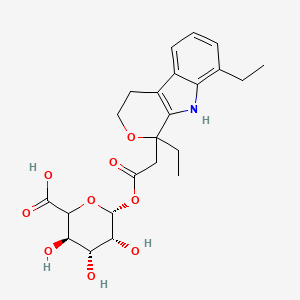

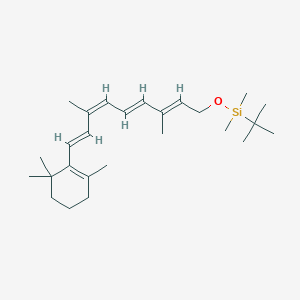

它是合成保护的D-阿洛醇核苷的前体,而保护的D-阿洛醇核苷是寡核苷酸合成中重要的构建单元 {svg_2}。这些核苷可以用来制造修饰的DNA或RNA链,这些链在基因治疗、分子诊断和作为研究基因功能的工具方面具有应用。

手性合成和不对称还原

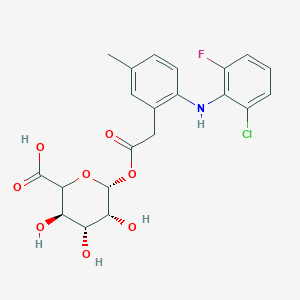

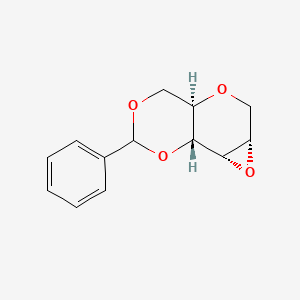

该化合物用于手性合成和不对称还原过程。 其稳定的封闭糖结构使其成为这类化学反应的理想候选物,这类反应对于生产对映体纯物质至关重要 {svg_3}.

属性

IUPAC Name |

(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNJRIVJRIKQC-UCEQBCCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109428-30-0 |

Source

|

| Record name | 1,5:2,3-Dianhydro-4,6-O-(phenylmethylene)-D-allitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109428-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What makes 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol a valuable precursor in nucleoside synthesis?

A1: 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol serves as a highly versatile starting point for creating D-altritol nucleosides due to its unique structure. The molecule features an epoxide ring, which can be opened by various nucleophiles, including those derived from nucleobases like adenine, guanine, thymine, and 5-methylcytosine [, ]. This ring-opening reaction allows for the efficient introduction of different nucleobases onto the D-altritol sugar moiety, forming the foundation of the nucleoside.

Q2: The research mentions optimizing reaction conditions for introducing heterocycles. Can you elaborate on this aspect?

A2: The successful incorporation of nucleobases onto the D-altritol scaffold via the ring-opening reaction necessitates specific reaction conditions, which are influenced by the nature of the nucleobase itself. Studies have shown that employing reagents like sodium hydride (NaH), lithium hydride (LiH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly impact reaction yields [, ]. Additionally, techniques such as phase transfer catalysis and microwave irradiation have been explored to optimize reaction times and enhance the overall efficiency of heterocycle introduction [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)